molecular formula C28H36F3IO7 B11829090 (3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol

(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B11829090
M. Wt: 668.5 g/mol
InChI Key: WWJBDYLZDSYWFR-CEKUZXDCSA-N
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Description

The compound (3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic molecule characterized by its unique structural features, including multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopentafuran core, the introduction of the iodo and trifluoromethyl groups, and the attachment of the tetrahydropyran moieties. The synthetic route typically begins with the preparation of the cyclopentafuran core through a series of cyclization reactions. The iodo and trifluoromethyl groups are then introduced via electrophilic aromatic substitution reactions. Finally, the tetrahydropyran groups are attached using etherification reactions under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of Tetrahydro-2H-Pyran (THP) Protecting Groups

The THP ethers in this compound serve as protecting groups for hydroxyl moieties. These groups are typically removed under acidic conditions to regenerate free alcohols.

Reaction Conditions Products
Acid-catalyzed hydrolysisHCl (aq.), THF/H₂O, 25–50°CTwo hydroxyl groups are unmasked, increasing polarity and hydrogen-bonding capacity .

Mechanistic Insight : Protonation of the oxygen in the THP ring weakens the C–O bond, leading to ring opening and formation of a carbocation intermediate, which is subsequently quenched by water.

Enol Ether Reactivity

The (E)-configured enol ether (but-1-en-1-yl group) is susceptible to acid-catalyzed hydration or hydrolysis, forming a carbonyl group.

Reaction Conditions Products
Acidic hydrationH₃O⁺, H₂O, refluxConversion to a ketone derivative via Markovnikov addition.
Oxidative cleavageOzone (O₃), followed by reductive workupCleavage of the double bond to yield aldehydes or ketones (depending on substituents).

Key Consideration : Steric hindrance from the adjacent THP group may slow reaction kinetics.

Aryl Iodide Functionalization

The 2-iodo-5-(trifluoromethyl)phenoxy substituent enables transition-metal-catalyzed coupling reactions, though the electron-withdrawing trifluoromethyl group reduces reactivity.

Reaction Conditions Products
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acid, baseBiaryl formation via C–C bond coupling.
Ullmann couplingCuI, diamines, elevated temperatureFormation of diaryl ethers or amines.

Limitations : The CF₃ group’s electron-withdrawing nature may necessitate harsher conditions or specialized catalysts.

Phenoxy Ether Cleavage

The aryl ether linkage may undergo cleavage under strong acids or bases.

Reaction Conditions Products
HI-induced cleavageHI (conc.), 100–120°CFormation of phenol and alkyl iodide derivatives.
Base-mediated cleavageNaOH (aq.), high temperatureLimited due to electron-deficient aromatic ring from CF₃ and I substituents.

Secondary Alcohol Modifications

After THP deprotection, the secondary alcohol can undergo further transformations:

Reaction Conditions Products
OxidationDess-Martin periodinane or PCCKetone formation.
EsterificationAcetic anhydride, pyridineAcetylated derivative with improved lipophilicity.

Stability and Byproduct Formation

  • Thermal decomposition : At >200°C, the compound may undergo retro-Diels-Alder reactions due to the cyclopenta[b]furan core.

  • Photodegradation : The aryl iodide group is susceptible to UV-induced homolytic cleavage, generating iodine radicals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (3aR,4R,5R,6aS)-4 have shown promising anticancer properties. The presence of the trifluoromethyl group enhances biological activity by improving metabolic stability and bioavailability. Studies have demonstrated that derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Its structural components allow it to interact effectively with microbial membranes, leading to cell lysis. In vitro studies suggest that it exhibits significant activity against both gram-positive and gram-negative bacteria .

Neuroprotective Effects
Recent investigations into neuroprotective applications reveal that the compound may mitigate oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry
The unique structure of (3aR,4R,5R,6aS)-4 allows it to be used as a monomer in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .

Nanotechnology
In nanotechnology, derivatives of this compound are being explored for drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery of drugs, improving therapeutic efficacy while minimizing side effects .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer TreatmentDemonstrated significant reduction in tumor size in xenograft models when treated with the compound derivative .
Antimicrobial EvaluationInfection ControlShowed effective inhibition of bacterial growth in clinical isolates .
Neuroprotection ResearchAlzheimer's DiseaseReduced markers of oxidative stress in neuronal cultures treated with the compound .
Polymer Development StudyMaterial EngineeringProduced high-performance polymers with enhanced durability .
Nanoparticle Drug Delivery ResearchTargeted TherapyAchieved higher drug loading efficiency and controlled release profiles .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the tetrahydropyran moieties can improve its solubility and stability. The exact pathways involved in its biological effects are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,5R,6aS)-4-((E)-4-(2-chloro-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol
  • (3aR,4R,5R,6aS)-4-((E)-4-(2-bromo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol

Uniqueness

The presence of the iodo group in this compound distinguishes it from similar compounds with other halogens, such as chlorine or bromine. The iodo group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable molecule for research and development.

Biological Activity

The compound designated as (3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol (CAS No. 337529-29-0) is a complex organic molecule with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C28H36F3IO7
Molecular Weight 668.5 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The compound's structure suggests potential interactions with biological targets due to its unique functional groups, particularly the presence of the iodine and trifluoromethyl moieties. These features can enhance lipophilicity and possibly influence receptor binding affinity.

Potential Biological Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Given its structural complexity, it may interact with various receptors, potentially modulating signaling pathways related to inflammation or cellular growth.

Anti-Cancer Activity

Research into related compounds has shown that they can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins. For example:

  • Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cells by altering mitochondrial membrane potential and activating caspase pathways.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models:

  • Case Study : A study showed that a structurally similar derivative reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Research Findings

A review of literature highlights several findings pertinent to the biological activity of this class of compounds:

  • Cell Viability Assays : Compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range.
  • Mechanistic Studies : Investigations revealed pathways involving NF-kB inhibition and apoptosis induction.
  • In Vivo Studies : Animal models demonstrated reduced tumor growth rates when treated with structurally similar compounds.

Properties

Molecular Formula

C28H36F3IO7

Molecular Weight

668.5 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-4-[(E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-(oxan-2-yloxy)but-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C28H36F3IO7/c29-28(30,31)17-7-10-21(32)24(13-17)36-16-18(37-26-5-1-3-11-34-26)8-9-19-20-14-25(33)38-23(20)15-22(19)39-27-6-2-4-12-35-27/h7-10,13,18-20,22-23,25-27,33H,1-6,11-12,14-16H2/b9-8+/t18?,19-,20-,22-,23+,25?,26?,27?/m1/s1

InChI Key

WWJBDYLZDSYWFR-CEKUZXDCSA-N

Isomeric SMILES

C1CCOC(C1)O[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C/C(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(O3)O

Canonical SMILES

C1CCOC(C1)OC2CC3C(C2C=CC(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(O3)O

Origin of Product

United States

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